

Technical Guide: 1-lodo-4-propylbenzene in Synthetic Chemistry

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Compound of Interest		
Compound Name:	1-lodo-4-propylbenzene	
Cat. No.:	B150738	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-lodo-4-propylbenzene**, a key building block in synthetic organic chemistry. It details the compound's core properties and its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in drug discovery and materials science.

Core Compound Properties

1-lodo-4-propylbenzene is an organoiodine compound valued for the reactivity of its carboniodine bond, which makes it an excellent substrate for forming new carbon-carbon bonds.

Property	Value
CAS Number	126261-84-5
Molecular Formula	C9H11I
Molecular Weight	246.09 g/mol
Appearance	Clear, colorless to yellow liquid
Boiling Point	240-242 °C
Refractive Index	1.5790



Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of **1-lodo-4-propylbenzene** in a research and drug development context is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.[1] This makes it a valuable reagent for synthesizing complex molecular architectures, such as the biaryl and enyne motifs frequently found in pharmaceuticals.[1][2]

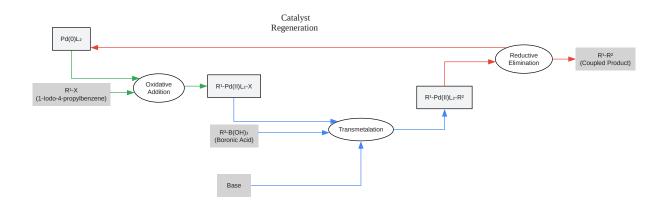
Two of the most significant applications are the Suzuki-Miyaura and Sonogashira coupling reactions.

- Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an
 organoboron compound (like a boronic acid) and an organic halide.[2][3] Using 1-lodo-4propylbenzene allows for the attachment of the 4-propylphenyl group to a wide variety of
 other molecular fragments.
- Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This is a powerful method for synthesizing arylalkynes, which are important structures in medicinal chemistry.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6]





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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific reaction conditions must be optimized for each unique combination of substrates, the following section provides a general, representative protocol for a Suzuki-Miyaura coupling reaction using an aryl iodide like **1-lodo-4-propylbenzene**.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl iodide with a generic arylboronic acid.

Materials & Reagents



Reagent/Material	Purpose	Molar Equiv.
1-lodo-4-propylbenzene	Electrophile	1.0
Arylboronic Acid	Nucleophile	1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh ₃) ₄)	Catalyst	0.01 - 0.05
Base (e.g., K ₂ CO ₃ , CsF, K ₃ PO ₄)	Activates boronic acid	2.0 - 3.0
Solvent (e.g., Toluene, Dioxane, DMF)	Reaction medium	-
Water	Often used as a co-solvent	-
Schlenk flask or sealed tube	Reaction vessel for inert atmosphere	-
Magnetic stirrer and stir bar	For mixing	-
Inert gas supply (Argon or Nitrogen)	To prevent catalyst oxidation	-

Methodology

- Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add **1-lodo-4-propylbenzene** (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
- Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent(s) via syringe (e.g., a mixture of dioxane and water).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

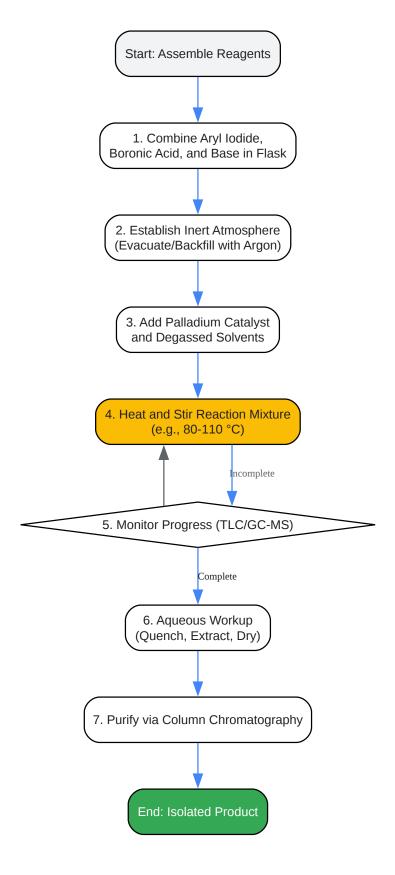






- Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and
 extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers,
 wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate
 the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.





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General workflow for a Suzuki-Miyaura coupling experiment.



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